molecular formula C9H6F2N2O2 B12436413 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12436413
M. Wt: 212.15 g/mol
InChI Key: NLPPQQINSLIMDA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C9H6F2N2O2 and a molecular weight of 212.15 g/mol This compound features a phenol group substituted with two fluorine atoms and a 1,2,4-oxadiazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenol and fluorine substituents. One common method involves the reaction of a suitable precursor, such as a substituted benzaldehyde, with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk chemicals and efficient purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can lead to various substituted phenols .

Scientific Research Applications

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is unique due to the specific combination of the phenol group, fluorine atoms, and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

3,5-difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C9H6F2N2O2/c1-4-12-9(13-15-4)8-6(10)2-5(14)3-7(8)11/h2-3,14H,1H3

InChI Key

NLPPQQINSLIMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=C(C=C(C=C2F)O)F

Origin of Product

United States

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